2-(1-(3-methoxybenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler compounds. For instance, a study on the synthesis of similar piperazine derivatives outlined a method that could be applicable to the target compound, involving reactions of bromophenyl derivatives with hydroxyethylpiperazine under optimized conditions, leading to high yields of the desired product (Wang Jin-peng, 2013). This approach highlights the importance of selecting appropriate starting materials and reaction conditions in synthesizing complex molecules.
Molecular Structure Analysis
Understanding the molecular structure of compounds is crucial for predicting their reactivity and interaction with biological systems. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are invaluable tools in this regard. For example, a study demonstrated the structural elucidation of a related compound using X-ray diffraction and spectral analyses, confirming its molecular configuration and functional groups (Alotaibi et al., 2018).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Research on similar molecules has shown various chemical reactions, including oxidative removal of protecting groups and reactions with hydrazines to form new heterocyclic compounds. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) demonstrates a method for modifying the chemical structure of related molecules (Yoo et al., 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for determining the compound's suitability for various applications and for designing its formulation. While specific data on the physical properties of the compound of interest is scarce, studies on analogous compounds provide a basis for inferring its behavior. For instance, the solubility and crystalline structure of similar compounds can be assessed through techniques like solubility testing and crystallography (Shang & Ha, 2007).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability, and interaction with other chemicals, are key to understanding its potential applications and safety profile. Studies on related molecules have explored their reactivity with various reagents, providing insights into potential reactions and transformations the target compound might undergo. For example, the synthesis and characterization of pyrazole and pyrimidine derivatives have shed light on the reactivity of similar molecular frameworks (Hassan et al., 2014).
properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-26-19-5-3-4-16(10-19)14-24-8-7-23(15-18(24)6-9-25)13-17-11-21-20(27-2)22-12-17/h3-5,10-12,18,25H,6-9,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJDFLAEWGEQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CN=C(N=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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